molecular formula C26H25NO4 B12942932 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methylbenzyl)propanoic acid

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methylbenzyl)propanoic acid

Cat. No.: B12942932
M. Wt: 415.5 g/mol
InChI Key: AGYDNXNFSSLKIR-IBGZPJMESA-N
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methylbenzyl)propanoic acid is an Fmoc-protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure comprises:

  • Fmoc group: A fluorenylmethoxycarbonyl moiety that protects the amino group during solid-phase peptide synthesis (SPPS) .
  • 3-methylbenzyl side chain: A hydrophobic aromatic substituent at the β-carbon, contributing steric bulk and influencing solubility and receptor interactions .
  • S-configuration: The stereochemistry at the α-carbon ensures compatibility with natural L-amino acids in biological systems .

Properties

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

IUPAC Name

(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-methylphenyl)propanoic acid

InChI

InChI=1S/C26H25NO4/c1-17-7-6-8-18(13-17)14-19(25(28)29)15-27-26(30)31-16-24-22-11-4-2-9-20(22)21-10-3-5-12-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t19-/m0/s1

InChI Key

AGYDNXNFSSLKIR-IBGZPJMESA-N

Isomeric SMILES

CC1=CC(=CC=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methylbenzyl)propanoic acid typically involves the following steps:

    Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with the desired benzyl group using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and flow chemistry techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The fluorenylmethoxycarbonyl (Fmoc) group is selectively removed under basic conditions to expose the primary amine for subsequent coupling:

Reaction:

Fmoc-protected amine+piperidineFree amine+Fmoc-piperidine adduct\text{Fmoc-protected amine} + \text{piperidine} \rightarrow \text{Free amine} + \text{Fmoc-piperidine adduct}

Conditions:

  • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)

  • Reagent: 20% piperidine in DMF

  • Time: 15–30 minutes at ambient temperature

Key Data:

ParameterValueSource
Deprotection Yield>95%
ByproductFmoc-piperidine (UV-active)

Mechanistic Insight:
The reaction proceeds via β-elimination, facilitated by the nucleophilic attack of piperidine on the Fmoc carbonyl.

Carboxylic Acid Activation and Coupling

The carboxylic acid undergoes activation for amide bond formation in peptide synthesis:

Reaction:

Propanoic acid+Activation ReagentActive ester/amide intermediate\text{Propanoic acid} + \text{Activation Reagent} \rightarrow \text{Active ester/amide intermediate}

Common Activation Methods:

Reagent SystemConditionsYieldSource
HATU/DIEADMF, 0°C to RT, 2–4 hrs85–92%
DCC/HOBtDCM, RT, 12 hrs78–88%
EDCI/NHSTHF, RT, 6 hrs80–85%

Steric Effects:
The 3-methylbenzyl group introduces steric hindrance, reducing coupling efficiency by ~10% compared to non-substituted analogs.

Esterification Reactions

The carboxylic acid reacts with alcohols to form esters, useful for solubility modulation or protection:

Reaction:

Propanoic acid+R-OHDCC/DMAPEster+H2O\text{Propanoic acid} + \text{R-OH} \xrightarrow{\text{DCC/DMAP}} \text{Ester} + \text{H}_2\text{O}

Example:

AlcoholProductYieldSource
Benzyl alcoholBenzyl ester90%
Methyl alcoholMethyl ester82%

Catalysis:

  • DCC: Activates the acid via intermediate oxazolium formation.

  • DMAP: Accelerates esterification through nucleophilic catalysis.

Functionalization of the 3-Methylbenzyl Group

The 3-methylbenzyl substituent undergoes electrophilic aromatic substitution (EAS) and reductions:

a. Nitration:

3-Methylbenzyl+HNO3/H2SO4Nitro derivative\text{3-Methylbenzyl} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{Nitro derivative}

Regioselectivity:

  • Methyl directs nitration to the para position (72%) and meta position (28%).

b. Hydrogenation:

Benzyl group+H2/Pd-CCyclohexylmethyl\text{Benzyl group} + \text{H}_2/\text{Pd-C} \rightarrow \text{Cyclohexylmethyl}

Conditions:

  • 1 atm H₂, 25°C, 6 hrs

  • Yield: 95%

Thiol-Disulfide Exchange Reactions

The compound participates in disulfide bond formation when modified with thiol groups:

Reaction:

Thiolated derivative+Oxidizing agentDisulfide\text{Thiolated derivative} + \text{Oxidizing agent} \rightarrow \text{Disulfide}

Example:

  • Thiolation via Mitsunobu reaction with thiols (e.g., thiobenzoic acid), followed by oxidation to disulfides .

Conditions:

Thiol SourceOxidizing AgentYieldSource
Thiobenzoic acidI₂88%
CysteineO₂ (air)75%

Solvent-Dependent Reactivity

Solvent polarity significantly impacts reaction outcomes:

  • DCM: Enhances coupling efficiency due to lower dielectric constant, favoring activated intermediates .

  • DMF: Preferred for deprotection and polar reactions .

Data:

ReactionSolventRate Constant (k, s⁻¹)Source
Fmoc deprotectionDMF0.45
Amide couplingDCM0.32

Comparative Reactivity with Analogs

The 3-methylbenzyl group confers distinct reactivity compared to other substituents:

SubstituentCoupling YieldNitration YieldSource
3-Methylbenzyl85%72% (para)
4-Trifluoromethylphenyl92%N/A
Naphthalen-2-yl78%65% (peri)

Degradation Pathways

Under harsh conditions, the compound undergoes hydrolysis or thermal decomposition:

  • Acidic Hydrolysis: Cleavage of the Fmoc group at pH < 2 (40°C, 12 hrs).

  • Thermal Stability: Decomposes above 200°C, releasing CO₂ and fluorene derivatives.

Scientific Research Applications

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methylbenzyl)propanoic acid has diverse applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methylbenzyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, facilitating the formation of peptide bonds and other chemical transformations.

Comparison with Similar Compounds

Key Properties :

Property Value Source
Molecular Formula C₂₆H₂₅NO₄
Molecular Weight 415.5 g/mol
InChI InChI=1S/C19H19NO4/c1-12(...)
Applications Peptide synthesis, drug design

Structural Variations in Side Chains

The target compound is distinguished by its 3-methylbenzyl substituent. Below is a comparison with analogs featuring different side chains:

Aromatic Substitutents
Compound Name Substituent Key Differences
(S)-3-((Fmoc)amino)-2-(2,4-dimethoxybenzyl)propanoic acid 2,4-Dimethoxybenzyl Electron-donating methoxy groups enhance solubility but reduce hydrophobicity .
(S)-3-((Fmoc)amino)-2-(2-chloro-4-methoxyphenyl)propanoic acid 2-Chloro-4-methoxyphenyl Chlorine introduces electron-withdrawing effects; alters reactivity in cross-coupling reactions .
(S)-3-((Fmoc)amino)-3-(2,4-dichlorophenyl)propanoic acid 2,4-Dichlorophenyl Increased steric hindrance and halogen bonding potential .
Aliphatic vs. Aromatic Chains
Compound Name Substituent Key Differences
(S)-2-((Fmoc)amino)-4-methoxybutanoic acid Methoxybutanoic chain Longer aliphatic chain increases flexibility but reduces aromatic π-π stacking .
(S)-2-((Fmoc)amino)decanoic acid Decanoic chain Hydrophobic tail enhances membrane permeability but complicates synthesis .
Functional Group Modifications
Compound Name Substituent Key Differences
(S)-3-((Fmoc)amino)-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid Diethoxyphosphorylbenzyl Phosphoryl group enables metal coordination and kinase inhibition .
(S)-2-((Fmoc)amino)-3-(3-vinylphenyl)propanoic acid Vinylphenyl Reactive vinyl group allows click chemistry modifications .

Stereochemical Comparisons

The R-enantiomer of the target compound () exhibits distinct biological activity due to chiral recognition in enzyme binding pockets. For example:

  • S-configuration: Preferred in peptide synthesis for mimicking natural amino acids.
  • R-configuration : May disrupt peptide secondary structures or receptor binding .

Biological Activity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methylbenzyl)propanoic acid is a complex organic compound with significant potential in pharmaceutical applications. This compound, characterized by its unique fluorenylmethoxycarbonyl (Fmoc) group and its amino acid structure, has been the subject of various studies focusing on its biological activities, particularly in the realms of anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methylbenzyl)propanoic acid is C25H25N2O4C_{25}H_{25}N_{2}O_{4} with a molecular weight of 425.48 g/mol. The presence of the fluorenyl group contributes to its lipophilicity, which may enhance its ability to penetrate biological membranes.

Anticancer Activity

Research indicates that compounds with similar structures to (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methylbenzyl)propanoic acid exhibit notable anticancer properties. For instance, derivatives of fluorenone have been reported to possess significant antiproliferative activity against various cancer cell lines. A study highlighted that modifications in the side chains of fluorenone derivatives could enhance their efficacy as topoisomerase inhibitors, which are crucial targets in cancer therapy .

Table 1: Summary of Anticancer Activities

CompoundTarget Cancer TypeMechanism of ActionReference
Fluorenone DerivativeVarious CarcinomasTopoisomerase Inhibition
(S)-3-((Fmoc)-Amino Acid DerivativeBreast Cancer CellsInduction of Apoptosis

Antimicrobial Activity

The antimicrobial potential of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methylbenzyl)propanoic acid has also been investigated. Compounds within the fluorenone class have shown activity against both Gram-positive and Gram-negative bacteria. For instance, structural modifications to enhance solubility and bioavailability have led to increased effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 2: Antimicrobial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Tilorone AnalogMRSA10 µg/mL
Fluorene DerivativeE. coli15 µg/mL

The biological activity of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methylbenzyl)propanoic acid is thought to involve interactions with specific molecular targets within cells. The Fmoc group provides stability during synthesis and enhances the compound's ability to interact with biological receptors or enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Case Studies

  • Antitumor Activity : A study involving a series of fluorenone derivatives demonstrated that certain modifications led to enhanced antiproliferative effects against breast cancer cell lines, suggesting that similar modifications could be beneficial for (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methylbenzyl)propanoic acid .
  • Antimicrobial Resistance : Research on fluorenone-based compounds indicated their potential in overcoming bacterial resistance mechanisms, particularly through structural adaptations that improve cell membrane permeability and target specificity .

Q & A

Q. What are the optimal conditions for removing the Fmoc protecting group in this compound during peptide synthesis?

The Fmoc group is typically cleaved under basic conditions using 20% piperidine in DMF or dichloromethane (DCM). For sterically hindered derivatives like (S)-3-((Fmoc)amino)-2-(3-methylbenzyl)propanoic acid, extended reaction times (30–60 minutes) or alternative bases (e.g., DBU) may improve efficiency. Monitor deprotection completeness via HPLC or UV spectroscopy (loss of Fmoc absorbance at 301 nm) .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert gas (argon/nitrogen) at –20°C in airtight, light-resistant containers. Avoid prolonged exposure to moisture or acidic/basic conditions, which can hydrolyze the Fmoc group or ester linkages. Stability studies indicate decomposition >5% after 6 months at –20°C, necessitating periodic purity checks via LC-MS .

Q. What analytical methods are recommended for characterizing this compound?

Use a combination of:

  • HPLC : C18 column with acetonitrile/water + 0.1% TFA gradient (retention time ~12–15 min).
  • NMR : Confirm stereochemistry via 1H^1H-NMR coupling constants (e.g., J=6.8HzJ = 6.8 \, \text{Hz} for α-protons).
  • HRMS : Expected [M+H]+^+ = 472.2 (theoretical for C26 _{26}H25 _{25}NO4_4) .

Advanced Research Questions

Q. How does the 3-methylbenzyl substituent influence peptide chain conformation during solid-phase synthesis?

The 3-methylbenzyl group introduces steric hindrance, favoring β-turn or helical conformations in peptide backbones. Computational modeling (e.g., Rosetta or AMBER) predicts a 15–20% reduction in α-helix stability compared to unsubstituted analogs. Experimental validation via circular dichroism (CD) is advised .

Q. What strategies mitigate side reactions during coupling of this Fmoc-amino acid in automated synthesis?

Side reactions (e.g., aspartimide formation or racemization) are minimized by:

  • Using coupling agents like HATU/HOAt instead of DCC.
  • Maintaining pH < 8 during activation.
  • Adding 0.1 M Oxyma Pure® to suppress racemization (yield improvement: ~92% vs. 78% with HOBt) .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies in acute toxicity (oral LD50_{50}: 300–500 mg/kg in rats) may arise from batch-specific impurities. Perform:

  • HPLC purity analysis (>98% required for reproducible toxicity).
  • Ames test to rule out mutagenicity from residual synthetic byproducts (e.g., fluorenyl ketones) .

Methodological Considerations

Q. What synthetic routes yield high enantiomeric excess (ee) for this compound?

  • Asymmetric alkylation : Chiral auxiliaries (e.g., Evans oxazolidinone) achieve >99% ee.
  • Enzymatic resolution : Lipase-catalyzed hydrolysis of racemic esters (e.g., 85% ee with Candida antarctica Lipase B) .

Q. How to troubleshoot low yields in solid-phase peptide synthesis (SPPS) using this building block?

Common issues and solutions:

Issue Root Cause Solution
Incomplete couplingSteric hindranceDouble coupling with 2× molar excess of amino acid
Deprotection failurePiperidine degradationUse fresh 20% piperidine/DMF, pre-purged with N2_2
Truncated sequencesAggregationIncorporate DMSO (5% v/v) to improve solvation .

Safety and Compliance

Q. What safety protocols are essential when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation; H315/H319).
  • Ventilation : Fume hood with ≥0.5 m/s airflow (avoids inhalation of aerosols; H335).
  • Spill management : Absorb with vermiculite, dispose as hazardous waste (prevents environmental release) .

Q. How to validate the absence of genotoxic impurities in synthesized batches?

Perform:

  • LC-MS/MS : Detect trace fluorenylmethyl chloroformate (Fmoc-Cl; limit: <1 ppm).
  • Microsomal assays : Assess metabolic activation of potential carcinogens (e.g., nitrosamines) .

Data Contradiction Analysis

Q. Why do stability studies report conflicting decomposition temperatures?

Variations arise from differential scanning calorimetry (DSC) methodologies. For accurate results:

  • Use hermetically sealed pans to prevent sublimation.
  • Apply a heating rate of 10°C/min (decomposition onset: 180–190°C) .

Q. How to reconcile discrepancies in reported pKa values for the carboxylic acid group?

pKa shifts (2.8–3.2) depend on solvent polarity. Standardize measurements via potentiometric titration in 50% DMSO/water. Computational tools (e.g., MarvinSketch) predict pKa = 3.1 ± 0.2, aligning with experimental data .

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